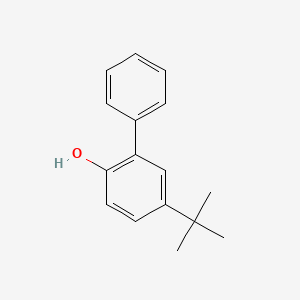

4-tert-Butyl-2-phenylphenol

Beschreibung

Historical Context of Phenylphenol Derivative Studies

The study of phenylphenol derivatives has a rich history rooted in the need for effective antimicrobial agents and industrial chemicals. researchgate.net Initially, research focused on the biocidal properties of compounds like ortho-phenylphenol, which found widespread use as a fungicide and disinfectant. researchgate.netacs.org Over the decades, investigations expanded to explore the synthesis and application of a variety of structurally related compounds for diverse purposes, including as herbicides. tandfonline.com Early studies in this area systematically synthesized and tested nitro- and chloro-substituted phenylphenols, revealing correlations between their chemical structure, pKa values, and herbicidal activity. tandfonline.com This foundational work laid the groundwork for understanding how modifications to the basic phenylphenol structure could influence biological and chemical properties. The recognition of the industrial importance of these derivatives, for instance in the production of resins, further propelled research into this class of compounds. industrialchemicals.gov.auwikipedia.org

Current Research Trends and Gaps for 4-tert-Butyl-2-phenylphenol

Current research on this compound and related compounds is multifaceted, addressing both their practical applications and their environmental implications. A significant area of investigation is their use as polymerization inhibitors and antioxidants in the production of polymers like polychloroprene and in adhesive compositions. google.comepo.org For instance, studies have explored its role in controlling polymerization reactions to achieve desired molecular weights in resins. wikipedia.org

Another major research focus is the environmental fate and potential toxicity of alkylphenols. Studies have investigated the biodegradation of related compounds like 4-tert-butylphenol (B1678320) by various microorganisms, proposing degradation pathways. nih.gov The photocatalytic degradation of these compounds is also an active area of research, with studies exploring the use of different catalysts and irradiation conditions to break them down. mdpi.comnih.gov

Despite the existing body of research, several gaps remain. While the synthesis of this compound and its derivatives is established, there is ongoing interest in developing more efficient and environmentally friendly catalytic methods. chemrxiv.org Furthermore, while the general environmental behavior of alkylphenols is understood, specific data on the long-term environmental fate and complete biodegradation pathways of this compound are less comprehensive. More research is needed to fully characterize its potential metabolites and their ultimate environmental impact.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPYKRAEQZVXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206409 | |

| Record name | 2-Biphenylol, 5-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-92-4 | |

| Record name | 5-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-1,1'-biphenyl-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Biphenylol, 5-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-1,1'-BIPHENYL-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7I79E8GJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of 4 Tert Butyl 2 Phenylphenol

Established Synthetic Routes for Phenylphenol Derivatives

The synthesis of phenylphenol derivatives, including 4-tert-Butyl-2-phenylphenol, has traditionally relied on well-established reactions such as Suzuki coupling, electrophilic aromatic substitution, and condensation reactions.

Suzuki Coupling Reactions in Phenylphenol Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds like phenylphenols. colab.wsacs.orged.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. researchgate.net For the synthesis of 4-phenylphenol (B51918), a common precursor to this compound, 4-bromophenol (B116583) can be reacted with phenylboronic acid. researchgate.netscribd.com The reaction can be carried out in water, highlighting a green chemistry approach. colab.wsacs.orged.gov The choice of catalyst and base can influence the reaction's efficiency and reusability. researchgate.net While various bases can promote the reaction effectively, some may lead to catalyst deactivation. researchgate.net Studies have shown that using 4-bromophenol can result in a higher yield and purity of 4-phenylphenol compared to 4-iodophenol. scribd.com

The general scheme for the Suzuki coupling to form a phenylphenol is as follows:

Ar-X + Ph-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ph (where Ar-X is an aryl halide, and Ph-B(OH)₂ is phenylboronic acid)

A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. nih.gov For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov

Electrophilic Aromatic Substitution for Tert-Butyl Group Incorporation

The introduction of a tert-butyl group onto a phenol (B47542) ring is typically achieved through electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. smolecule.com This reaction involves an electrophile attacking the electron-rich aromatic ring. The tert-butyl group is a bulky substituent, and its introduction onto the phenol ring is influenced by steric hindrance. nih.gov

In the synthesis of this compound, the tert-butyl group is introduced at the para position relative to the hydroxyl group. The tert-butyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic substitution. nih.gov However, its bulkiness can direct subsequent substitutions to less sterically hindered positions. masterorganicchemistry.comdalalinstitute.com The alkylation of phenols with isobutene in the presence of an acid catalyst, such as a Lewis acid, is a common method for producing tert-butylated phenols. wikipedia.org The reaction conditions can be controlled to favor the formation of the desired isomer. The use of the tert-butyl group as a positional protective group has also been explored in the selective synthesis of various aromatic compounds. tandfonline.com

A study on the synthesis of 4,6-ditert-butyl-2-phenylbenzene-1,3-diol involved an electrophilic aromatic substitution step to add two tert-butyl groups to the phenylphenol backbone. acadiau.ca

Condensation Reactions involving Phenols and Formaldehyde (B43269)

Condensation reactions of phenols with formaldehyde are fundamental in the production of phenolic resins and can be adapted for the synthesis of specific phenol derivatives. The reaction of 4-tert-butylphenol (B1678320) with formaldehyde, for instance, can lead to the formation of linear oligomers and cyclic compounds known as calixarenes. researchgate.netlookchem.com These reactions are typically base-catalyzed. researchgate.net

The initial step involves the hydroxymethylation of the phenol, which then undergoes condensation to form methylene-bridged oligomers. researchgate.net By controlling the reaction conditions, such as the base used and the reaction time, the distribution of linear and cyclic products can be influenced. researchgate.netlookchem.com While these reactions are more commonly associated with the synthesis of polymers and macrocycles, the underlying principles of electrophilic aromatic substitution and condensation can be applied to the synthesis of smaller, well-defined molecules. For example, the reaction of 4-tert-butylphenol with formaldehyde and thiomorpholine (B91149) can yield 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com

Advanced Synthetic Methodologies

More recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing complex molecules like this compound.

Synergistic Brønsted/Lewis Acid Catalyzed Alkylation for Quaternary Carbon Centers

A significant advancement in the synthesis of molecules with quaternary carbon centers is the use of synergistic Brønsted/Lewis acid catalysis. rsc.orgrsc.orgscilit.comescholarship.orgescholarship.org This methodology allows for the site-selective tert-butylation of electron-rich arenes, including phenols, using reagents like di-tert-butylperoxide or unactivated tertiary alcohols. rsc.orgrsc.orgscilit.comescholarship.orgescholarship.org This approach is particularly valuable as traditional Friedel-Crafts reactions often have limitations with such alkylating agents. escholarship.orgescholarship.org

The dual catalytic system, often involving an iron(III) Lewis acid and a Brønsted acid like trifluoroacetic acid or hydrochloric acid, enhances the reactivity for C-H bond functionalization. rsc.orgnih.govrsc.org The Lewis acid is proposed to increase the acidity of the Brønsted acid. rsc.orgrsc.orgescholarship.orgescholarship.org This method has been successfully applied to the tert-butylation of various substituted phenols, yielding the desired products in good to excellent yields. nih.govrsc.orgchemrxiv.org For example, the alkylation of 3-phenylphenol (B1666291) using this synergistic catalysis resulted in the formation of the corresponding tert-butylated product in 73% yield. nih.govchemrxiv.org

Below is a table summarizing the yields of tert-butylation of various phenolic substrates using a synergistic Brønsted/Lewis acid catalyst system.

| Phenolic Substrate | Alkylating Agent | Catalyst System | Yield (%) | Reference |

| 4-tert-Butylphenol | Di-tert-butylperoxide | FeCl₃ / HCl | 73 | nih.govrsc.org |

| 4-Chlorophenol | Di-tert-butylperoxide | FeCl₃ / HCl | 41 | nih.govrsc.org |

| 4-Fluorophenol | Di-tert-butylperoxide | FeCl₃ / HCl | 64 | nih.govrsc.org |

| 3-Ethylphenol | Di-tert-butylperoxide | FeCl₃ / TFA | 58 | nih.govrsc.org |

| 3-tert-Butylphenol | Di-tert-butylperoxide | FeCl₃ / TFA | 92 | nih.govrsc.org |

| 3-Phenylphenol | Di-tert-butylperoxide | FeCl₃ / TFA | 73 | nih.govrsc.org |

| 2-Phenylphenol (B1666276) | tert-Butanol | FeCl₃ / HCl | 62-86 | chemrxiv.org |

Radical Homo-coupling and Cross-coupling of Phenols in Synthesis

Oxidative coupling reactions provide another powerful tool for the synthesis of biphenol scaffolds. nih.govnsf.govnih.gov These reactions can proceed via radical mechanisms, involving either the coupling of two phenoxy radicals or the attack of a neutral phenol on a phenol radical cation. nih.govnsf.govwikipedia.org

Recent developments have focused on photocatalytic methods for both homo- and cross-coupling of phenols, offering a mild and efficient route to biphenolic compounds with yields ranging from 16-97%. nih.govnsf.gov The mechanism is believed to involve the nucleophilic attack of one phenol partner onto the oxidized neutral radical form of the other. nih.govnsf.gov This understanding allows for high selectivity in cross-coupling reactions by considering the oxidation potentials and nucleophilicity of the phenol partners. nih.govnsf.gov

Catalytic systems for oxidative phenol coupling often employ transition metals such as copper, iron, and chromium. nih.govnih.govwikipedia.org For instance, chromium salen catalysts have been shown to be particularly effective for the cross-coupling of different phenols with high chemo- and regioselectivity. nih.govcore.ac.uk These methods are attractive for their atom economy, as they avoid the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. wikipedia.org

The following table presents examples of catalysts used in the oxidative coupling of phenols.

| Catalyst Type | Coupling Type | Key Features | Reference |

| Vanadium-based | Homo-coupling | One of the first catalytic reports for non-naphthol phenols. | nih.gov |

| Boron Doped Diamond (BDD) anode | Homo-coupling | Electrochemical method with yields up to 83%. | nih.gov |

| Copper-based | Homo-coupling | Aerobic oxidation of phenols. | nih.gov |

| Iron porphyrin | Cross-coupling | Proceeds via a radical-radical mechanism. | nih.gov |

| Chromium salen | Cross-coupling | Highly effective for cross-coupling different phenols. | nih.govcore.ac.uk |

| Photocatalyst (e.g., Ru(bpy)₃²⁺) | Homo- and Cross-coupling | Mild conditions, good scope, and control of regioselectivity. | nih.govnsf.gov |

An article focusing on the chemical compound “this compound” cannot be generated based on the provided outline and search results. The search results primarily discuss the synthesis and photochemical transformations of 4-tert-butylphenol , not this compound. The information found relates to the wrong starting compound for the requested article.

Therefore, it is not possible to provide scientifically accurate content for the specified sections and subsections regarding "this compound". The available data on chemo-enzymatic synthesis, photolysis, oxidation, and dimerization all pertain to 4-tert-butylphenol.

Toxicological Mechanisms and Biological Interactions of 4 Tert Butyl 2 Phenylphenol

Cellular and Molecular Mechanisms of Toxicity

Oxidative Stress Induction and Free Radical Scavenging

4-tert-Butyl-2-phenylphenol and related phenolic compounds are recognized for their role in inducing oxidative stress within biological systems. The cytotoxicity of these phenols is often linked to their capacity to generate reactive oxygen species (ROS). researchgate.net This process can lead to cellular damage, including lipid peroxidation and membrane damage, particularly in plant and animal cells. researchgate.net For instance, studies on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have shown that it induces oxidative stress by producing ROS, which in turn causes damage to root tissues and chloroplasts in leaves. researchgate.net

The chemical structure of these compounds, particularly the presence of bulky tert-butyl groups, influences their antioxidant and radical-scavenging activities. smolecule.com These groups provide steric hindrance, which can protect the reactive hydroxyl group on the phenol (B47542) ring from rapid oxidation. mdpi.com This structural feature, combined with the electron-donating nature of the tert-butyl substituents, enhances the compound's ability to neutralize free radicals. smolecule.commdpi.com While some tert-butylated phenols are effective antioxidants, their interaction with cellular components can still trigger oxidative stress pathways. researchgate.netmdpi.com

The metabolism of this compound can lead to the formation of reactive intermediates, such as quinones, which are highly electrophilic and can react with cellular nucleophiles like glutathione (B108866). researchgate.net This depletion of the cell's natural antioxidant defenses can exacerbate oxidative stress and contribute to cytotoxicity. researchgate.net Research on zebrafish has demonstrated that exposure to 4-tert-butylphenol (B1678320) induces intracellular ROS production and initiates apoptosis through pathways involving key regulatory proteins like p53, bcl-2, and bax. nih.gov

Effects on Melanocyte Function and Depigmentation Mechanisms

This compound is a well-documented agent in causing leukoderma, or skin depigmentation, by affecting melanocyte function. nih.govjaypeedigital.com Exposure to this chemical can lead to a reduction in melanin-producing enzymes in cultured melanocytes and skin explants. nih.gov Specifically, it has been shown to decrease the protein levels of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov This inhibition of melanin production is a primary mechanism behind its depigmenting effects. nih.gov

The process of depigmentation is not solely due to the inhibition of melanin synthesis. This compound can also induce melanocyte death through apoptosis. researchgate.net This is thought to be triggered by oxidative stress generated from the conversion of the phenol to its quinone derivatives. researchgate.net Furthermore, melanocytes treated with this compound can exhibit a cellular stress response, leading to the secretion of heat shock protein HSP70, which can induce an inflammatory cascade and indirectly cause apoptosis of melanocytes. nih.gov

Studies have also indicated that the depigmentation can spread to areas of the skin not directly exposed to the chemical, suggesting a systemic effect. nih.gov This phenomenon, known as occupational vitiligo, is clinically similar to idiopathic vitiligo and is thought to involve an immune response against melanocytes. jaypeedigital.comnih.gov

Cytotoxicity in Human Cells and Animal Models

The cytotoxic effects of this compound and related alkylphenols have been observed in various human cell lines and animal models. In human placental choriocarcinoma (JEG-3) cells, 4-tert-butylphenol showed relatively low cytotoxicity compared to other long-chain alkylphenols. oup.comcsic.es However, it has been shown to be cytotoxic to other cell types, including human submandibular gland carcinoma cells. researchgate.net

In animal models, the toxicity of 4-tert-butylphenol has been demonstrated in several species. For instance, in zebrafish embryos, exposure to this compound induced developmental toxicity, including reduced hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation. nih.gov These effects were linked to oxidative stress and apoptosis. nih.gov In hamsters, long-term administration of p-tert-butylphenol has been shown to induce hyperplasia and papillomas in the forestomach, suggesting potential carcinogenic effects. researchgate.net

The cytotoxicity of phenolic compounds is often related to their ability to induce radical reactions. A linear relationship has been found between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for a series of phenols, suggesting that their cytotoxic potential is dependent on their radical-scavenging and pro-oxidant activities. researchgate.net

Endocrine System Perturbations

Receptor Binding and Signaling Pathway Modulation

This compound is classified as an endocrine-disrupting chemical due to its ability to interfere with the endocrine system. nih.gov It has been shown to possess estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen. nih.gov This activity is mediated through its binding to estrogen receptors (ERs). industrialchemicals.gov.au Competitive binding assays have confirmed that 4-tert-butylphenol can bind to the estrogen receptor of rainbow trout, indicating its potential to induce endocrine-mediated effects in aquatic organisms. industrialchemicals.gov.au

The interaction of this compound with estrogen receptors can trigger a cascade of signaling events within the cell. Like other xenoestrogens, it can activate both genomic and non-genomic signaling pathways. nih.gov The genomic pathway involves the binding of the chemical-receptor complex to estrogen response elements (EREs) on DNA, leading to the regulation of gene expression. bioscientifica.com Non-genomic pathways can involve the activation of membrane-associated estrogen receptors and subsequent activation of kinase pathways, such as the MEK, p38 kinase, and phosphatidylinositol-3-kinase pathways. nih.govbioscientifica.com

Furthermore, some related tert-butylated phenols, such as 2,4-di-tert-butylphenol, have been shown to act as endocrine disruptors by activating other nuclear receptors, like the retinoid X receptor (RXR). biorxiv.org Activation of these receptors can lead to a range of biological effects, including adipogenesis (the formation of fat cells). biorxiv.org

Impact on Reproductive and Developmental Endpoints

The endocrine-disrupting properties of this compound can lead to adverse effects on reproductive and developmental processes. In vivo studies have provided evidence for these impacts. For example, 4-tert-butylphenol has been found to be active in the uterotrophic assay in rats, an in vivo test that detects estrogenic activity by measuring the increase in uterine weight. nih.gov

In an OECD screening toxicity test in rats, 4-tert-butylphenol did not show systemic or reproductive toxicity at the tested doses. oecd.org However, other studies have highlighted potential developmental issues. In zebrafish, exposure to 4-tert-butylphenol resulted in developmental abnormalities, including cardiotoxicity. nih.gov

The effects of related alkylphenols on reproduction and development have also been documented. For instance, 4-tert-octylphenol (B29142), another alkylphenol, has been shown to cause changes in the epididymis and prostate weights in male rats and to increase post-implantation loss and reduce the number of live fetuses per litter. health.state.mn.us In fish, exposure to 4-tert-butylphenol just before sexual differentiation can lead to the formation of an incomplete oviduct. service.gov.uk These findings underscore the potential for 4-tert-butylphenol and related compounds to disrupt normal reproductive and developmental trajectories.

Interleukin-4 Production and Immunotoxicity

Research into the immunomodulatory effects of alkylphenols indicates potential interactions with the immune system. While direct studies on this compound are limited, research on structurally related compounds provides insight. For instance, exposure to 4-tert-octylphenol, another environmentally persistent alkylphenol, has been shown to enhance the production of Interleukin-4 (IL-4) in T cells. health.state.mn.us This enhancement is mediated through the activation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor in the immune response. health.state.mn.us Preliminary studies on other alkylphenols, such as nonylphenol, suggest they may disrupt the human immune system by affecting white blood cells. greenpeace.org

Table 1: Immunomodulatory Effects of Related Alkylphenols

| Compound | Finding | Mechanism | Source |

|---|---|---|---|

| 4-tert-Octylphenol | Enhances Interleukin-4 (IL-4) production in T cells. | Activation of Nuclear Factor of Activated T-cells (NF-AT). | health.state.mn.us |

Antimicrobial and Antifungal Activities

This compound has demonstrated notable activity against various microbes, particularly pathogenic fungi that affect agricultural crops.

Mechanisms of Action against Grapevine Phytopathogenic Fungi

Table 2: Antifungal Activity against Grapevine Pathogens

| Pathogenic Fungi | Disease Caused | Finding | Source |

|---|---|---|---|

| Diplodia seriata | Botryosphaeria dieback | Strong mycelial growth inhibition. | nih.govresearchgate.net |

| Dothiorella viticola | Botryosphaeria dieback | Strong mycelial growth inhibition. | nih.govresearchgate.net |

Inhibition of Microbial Growth

The antimicrobial properties of this compound extend beyond specific grapevine pathogens. It has been identified as a significant component (8.64%) in certain essential oils that demonstrate antibacterial activity, confirmed through microbial growth curve assays. researchgate.net The general principle of phenolic antimicrobials involves mechanisms such as the interruption of cell membrane synthesis, which leads to the inhibition of bacterial growth. basicmedicalkey.com The introduction of bulky substituent groups, such as the 2-phenyl group on a 4-alkyl substituted phenol, influences the compound's antimicrobial activity spectrum. basicmedicalkey.com

Antioxidant Properties and Related Biological Activities

The phenolic structure of this compound is fundamental to its antioxidant capabilities, allowing it to neutralize harmful free radicals.

Mechanism as a Free Radical Scavenger

The primary antioxidant mechanism of this compound involves its ability to act as a free radical scavenger. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to neutralize a free radical, thereby terminating oxidative chain reactions. mdpi.com This process is influenced by several structural features:

Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which shields the reactive hydroxyl group and stabilizes the resulting phenoxyl radical, slowing its rate of reaction and enhancing its effectiveness. mdpi.com

Inductive Effect: As an electron-donating group, the tert-butyl substituent increases the electron density on the aromatic ring and the hydroxyl group. mdpi.com This effect helps to lower the O-H bond dissociation energy, making the hydrogen atom donation more thermodynamically favorable. smolecule.com

Reactive Quinone Formation: In some biological systems, 4-tert-butylphenol can be oxidized by enzymes like tyrosinase to form a reactive quinone intermediate. researchgate.net This electrophilic substance can rapidly react with and deplete cellular antioxidants like glutathione (GSH), which indirectly relates to its interaction with cellular redox systems. researchgate.net

Computational studies on the related compound 2,4-di-tert-butylphenol support the mechanism of hydrogen abstraction from the hydroxyl group by radicals, which is a key step in its scavenger properties. biomedres.us

Role in Protecting Biological Systems from Oxidative Damage

By scavenging free radicals, tert-butylated phenols can protect biological systems from oxidative damage. xiahepublishing.com While specific studies on this compound are emerging, research on closely related compounds highlights this protective role. For example, computational models have proposed that phenols like 2,4-di-tert-butylphenol can protect DNA against oxidative damage induced by hydroxyl radicals (HO•) by effectively scavenging these reactive oxygen species (ROS). biomedres.us

Experimental studies on related compounds have demonstrated tangible protective effects:

Neuroprotection: Derivatives of 2,6-di-tert-butylphenol (B90309) have shown neuroprotective effects by reducing glutamate-induced oxidative toxicity in neuronal cells. mdpi.com Furthermore, 2,4-di-tert-butylphenol has been shown to protect PC12 cells against hydrogen peroxide-induced oxidative stress and has mitigated learning and memory impairment in mice, an effect attributed to its antioxidant capacity. nih.gov

Nephroprotection: Certain tert-butylated phenols can inhibit lipid peroxidation in kidney mitochondria, suggesting a protective role against free-radical-mediated kidney damage. mdpi.com

This body of evidence suggests that the antioxidant activity of this compound likely contributes to protecting vital cellular components, such as DNA and lipids, from the damaging effects of oxidative stress. biomedres.us

Analytical Methodologies for 4 Tert Butyl 2 Phenylphenol and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of 4-tert-butyl-2-phenylphenol, providing the necessary separation from complex sample matrices prior to detection. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of this compound, particularly in extracts from complex matrices like plant tissues. nih.govresearchgate.netnih.gov The method's suitability is demonstrated in studies analyzing acetone (B3395972) and hydromethanolic extracts of various plants, where this compound was successfully identified. nih.govnih.govamazonaws.com

For successful analysis, specific chromatographic conditions are optimized. A typical setup involves a long capillary column to ensure high-resolution separation. nih.gov The data obtained from GC-MS analysis includes the compound's retention time, which is characteristic under specific conditions, and its mass spectrum, which provides a fingerprint for identification. nih.gov The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 2024 for this compound on a semi-standard non-polar column. nih.gov

Below are typical parameters used in the GC-MS analysis of this compound:

Table 1: Example of GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | Fisher TSQ Quantum GC or equivalent |

| Column | Agilent DB-1MS (60 m × 0.25 mm × 0.25 μm) |

| Carrier Gas Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Split Ratio | 15:1 |

| Oven Program | Initial temperature 40 °C, ramped to 280 °C at 10 °C/min, held for 15 minutes |

Data sourced from a study on teak wood extractives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is another powerful tool for the analysis of phenylphenols and related compounds, offering high sensitivity for samples in aqueous and biological matrices. dphen1.comeurl-pesticides.eu While specific, detailed LC-MS/MS methods dedicated solely to this compound are not extensively detailed in the literature, the principles are well-established for the broader class of alkylphenols and phenylphenols. dphen1.com High-resolution analysis has been performed using LC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with electrospray ionization (ESI), confirming the compound's elemental composition with high accuracy. rsc.org

The general approach involves separation on a reverse-phase column (such as a C18 column) using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acid additives to improve peak shape. dphen1.commdpi.com This technique is particularly advantageous for analyzing metabolites, which may be more polar and less volatile than the parent compound, making them less suitable for GC-MS without derivatization.

Sample Preparation and Extraction Methods from Environmental Matrices (e.g., Sediments, Air, Water)

Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it to levels detectable by analytical instruments. The choice of method depends on the specific matrix being analyzed.

For solid matrices such as plant tissues or sediments, solvent extraction is a common first step. Acetone has been used successfully to extract this compound from wood. nih.govmdpi.com Similarly, hydromethanolic solutions have been employed for extracting the compound from plant roots. nih.govamazonaws.com

For aqueous samples like water or biological fluids, solid-phase extraction (SPE) is a preferred technique for a wide range of endocrine-disrupting compounds, including phenylphenols. dphen1.com The SPE process typically involves the following steps:

Conditioning: The sorbent material (e.g., C18) is prepared with a solvent to ensure proper interaction with the analyte.

Loading: The aqueous sample is passed through the sorbent, and this compound is adsorbed onto the material.

Washing: Interfering compounds are washed away with a solvent that does not elute the target analyte.

Elution: A strong organic solvent is used to desorb the purified this compound from the sorbent for subsequent analysis.

For air sampling, a common approach for semi-volatile phenols involves drawing a known volume of air through a sampling train containing a filter and a solid sorbent tube (e.g., silica (B1680970) gel) to trap the compound. uzh.ch The trapped analyte is then desorbed using a suitable solvent before analysis. uzh.ch

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for identifying its transformation products in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of synthesized this compound. rsc.org

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. Key expected signals include:

A sharp singlet peak corresponding to the nine equivalent protons of the tertiary-butyl group.

A series of multiplets or doublets in the aromatic region of the spectrum, representing the protons on the two phenyl rings.

A singlet for the hydroxyl (-OH) proton, whose chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the structure. This includes signals for the quaternary carbons of the tert-butyl group and the phenyl rings, as well as the carbons bonded to hydrogen atoms. The specific chemical shifts (δ, measured in ppm) provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment. rsc.org Publicly available spectral databases confirm the existence of reference ¹H and ¹³C NMR spectra for this compound. nih.gov

Mass Spectrometry (MS) for Compound Identification and Product Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, and its fragmentation pattern serves as a structural fingerprint. For this compound, both low-resolution and high-resolution MS data are used for its identification. nih.govrsc.org

Electron ionization (EI), commonly used in GC-MS, produces a distinct fragmentation pattern. The mass spectrum is characterized by a molecular ion peak (M⁺) that confirms the compound's nominal molecular weight of 226 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. For the deprotonated molecule ([M-H]⁻), an exact mass of 225.1285 has been experimentally determined, which is consistent with the calculated value for the formula C₁₆H₁₇O⁻. rsc.org

Key fragments observed in the EI mass spectrum are used to confirm the compound's identity.

Table 2: Characteristic Mass-to-Charge (m/z) Ratios for this compound in GC-MS (EI) Analysis

| m/z Ratio | Interpretation |

|---|---|

| 226 | Molecular Ion (M⁺) |

| 211 | Loss of a methyl group ([M-CH₃]⁺) from the tert-butyl moiety |

| 154 | Further fragmentation of the molecule |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem. nih.gov

This combination of the molecular ion and characteristic fragments provides high confidence in the identification of this compound in various samples.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the aromatic rings, and the tert-butyl group. By analyzing the positions and intensities of these bands, a detailed profile of the molecule's functional makeup can be established.

The key functional groups of this compound and their expected IR absorption ranges are:

O-H (Alcohol/Phenol): The hydroxyl group on the phenol (B47542) ring gives rise to a strong and typically broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of this peak is often due to hydrogen bonding.

C-H (Aromatic): The C-H stretching vibrations of the two aromatic rings (the main phenol ring and the phenyl substituent) typically appear as a group of weaker bands in the region of 3100-3000 cm⁻¹.

C-H (Aliphatic): The tert-butyl group provides characteristic aliphatic C-H stretching absorptions. These are usually strong peaks found in the 2960-2850 cm⁻¹ range.

C=C (Aromatic): The stretching vibrations within the aromatic rings result in a series of sharp, medium-intensity bands in the fingerprint region, specifically between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O (Phenol): The stretching vibration of the carbon-oxygen bond in the phenol group is typically observed in the 1260-1180 cm⁻¹ region.

The following table summarizes the principal IR absorption bands anticipated for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretch | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |

| C=C (Aromatic) | In-ring Stretch | 1600 - 1450 | Medium, Sharp |

| C-O (Phenol) | Stretch | 1260 - 1180 | Strong |

Advanced Analytical Approaches

Beyond fundamental spectroscopic techniques, advanced analytical methods provide deeper insights into the structure and properties of this compound and its transformation products.

Application of Theoretical Calculations in Product Identification

The identification of metabolites and degradation products of this compound can be a complex task, often requiring the combination of instrumental analysis with computational methods. Theoretical calculations, particularly those based on density functional theory (DFT), serve as a powerful predictive tool to support and confirm experimental findings. nih.govresearchgate.net

In studies of related phenolic compounds, such as 4-tert-butylphenol (B1678320), theoretical calculations have been successfully employed to elucidate degradation pathways. nih.gov When experimental techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) identify potential transformation products, theoretical calculations can be used to:

Predict Reaction Pathways: Computational models can predict the likely sites of reaction on the parent molecule, such as hydroxylation of the aromatic ring, and forecast the structure of the resulting products.

Corroborate Spectral Data: Theoretical methods can calculate the predicted mass spectra or other spectroscopic properties of proposed product structures. These calculated spectra can then be compared with the experimental data to increase confidence in the identification of an unknown compound. nih.gov

Determine Energetic Feasibility: By calculating the thermodynamics of potential reaction pathways, researchers can determine the most energetically favorable products, helping to rationalize the observed product distribution.

This integrated approach, combining experimental analysis with theoretical computation, provides a more robust and comprehensive strategy for identifying the full range of products formed during the metabolism or environmental degradation of this compound.

Ion Mobility Spectrometry in Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, offering significant advantages for the characterization of complex mixtures and the analysis of isomeric compounds. acs.org

A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physical property of an ion that is dependent on its three-dimensional structure. For this compound, predicted CCS values can be calculated for its various ionic forms (adducts). These theoretical values serve as a valuable reference for identifying the compound in complex samples. uni.lu

The table below presents the predicted Collision Cross Section (CCS) values for various adducts of this compound, which are crucial for its identification using ion mobility spectrometry. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.14305 | 152.0 |

| [M+Na]⁺ | 249.12499 | 159.9 |

| [M-H]⁻ | 225.12849 | 157.9 |

| [M+NH₄]⁺ | 244.16959 | 170.0 |

| [M+K]⁺ | 265.09893 | 155.7 |

| [M]⁺ | 226.13522 | 151.7 |

Data sourced from CCSbase predictions. uni.lu

The use of IMS-MS in the analysis of phenolic compounds allows for enhanced separation of isomers that may not be distinguishable by chromatography or mass spectrometry alone. acs.org This capability is particularly valuable when analyzing the metabolites of this compound, as metabolic processes can produce various structural isomers (e.g., positional isomers from hydroxylation). By comparing experimentally measured CCS values with predicted or library values, analysts can achieve a higher level of confidence in the structural assignment of the parent compound and its transformation products.

Research on Advanced Applications and Functionalization of 4 Tert Butyl 2 Phenylphenol

Development of Novel Antioxidant Systems

Role in Enhancing Longevity and Durability of Materials

Tert-butylated phenolic antioxidants play a crucial role in extending the service life of a wide array of consumer and industrial products. nih.gov By protecting materials from environmental oxidative effects, these compounds are instrumental in preserving the quality, performance, and stability of products vulnerable to degradation from heat, light, and oxygen. nih.gov This enhanced durability is critical for items such as automotive components, household appliances, and building materials, where longevity is a key performance indicator. nih.gov The primary mechanism involves scavenging free radicals, which slows the oxidation rate and significantly prolongs the material's operational lifespan. researchgate.net

Stabilization of Polymeric Resins and Plastics

The stabilization of polymers is a primary application for tert-butylated phenols. The parent compound, 4-tert-butylphenol (B1678320), is a key ingredient in the manufacturing of epoxy resins, polycarbonate resins, and phenolic resins. wikipedia.org In polymer science, it can act as a "chain stopper," which helps control the molecular weight and final properties of the polymer by terminating chain growth. wikipedia.org

Closely related compounds demonstrate the effectiveness of this chemical class. For instance, 4,4'-bis(2,6-di-tert-butylphenol) has shown high antioxidant performance in polypropylene. researchgate.net Similarly, 2,6-di-tert-butyl-4-phenylphenol (B3050529) is utilized as a stabilizer in plastics like polyolefins and polyesters to improve their resistance to aging and environmental factors. smolecule.com These antioxidants are added to prevent the deterioration of polymers during high-temperature processing and to increase the final product's resistance to thermal and light-induced degradation. google.com

Table 1: Applications of 4-tert-Butyl-2-phenylphenol and Related Compounds in Material Stabilization

| Material/Polymer | Phenolic Compound | Application/Effect |

|---|---|---|

| Polycarbonate Resins | 4-tert-Butylphenol | Production, molecular weight control (chain stopper) wikipedia.org |

| Epoxy Resins | 4-tert-Butylphenol | Production of resins and curing agents wikipedia.org |

| Polypropylene | 4,4'-bis(2,6-di-tert-butylphenol) | Antioxidant, stabilization against aging researchgate.net |

| Polyolefins, Polyesters | 2,6-Di-tert-butyl-4-phenylphenol | Polymer stabilizer, enhanced resistance to aging smolecule.com |

| Polyethylene | Tris(2,4-di-tert-butylphenyl) phosphite (B83602) | Thermal stabilization nih.gov |

Applications in Rubber and Lubricant Formulations

The utility of tert-butylated phenolic antioxidants extends to the stabilization of rubber and lubricants. These compounds are incorporated into rubber formulations to enhance resistance to degradation caused by heat, ozone, and mechanical stress. nih.govsmolecule.com Studies on isoprene (B109036) rubber have demonstrated the high performance of related bisphenol antioxidants in preventing oxidative damage. researchgate.netresearchgate.net In the field of lubricants, research is exploring the potential of compounds like 2,6-di-tert-butyl-4-phenylphenol as anti-wear additives, which could reduce friction and protect machinery components. smolecule.com

Investigation in Biomedical and Pharmaceutical Fields

Emerging research has highlighted the potential of tert-butylated phenols beyond industrial applications, with significant interest in their biomedical and pharmaceutical properties. The inherent antioxidant capabilities of these molecules are being explored for therapeutic strategies against conditions associated with oxidative stress. nih.gov

Potential as an Antimicrobial Agent in Hygiene Products

A notable area of research is the antimicrobial activity of this compound analogues. The related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has been identified as a potent antimicrobial agent with demonstrated efficacy against various bacteria and fungi. researchgate.netresearchgate.net

One significant study identified 2,4-DTBP as an effective agent against Cutibacterium acnes, the bacterium implicated in the pathogenesis of acne. nih.gov The research demonstrated that 2,4-DTBP inhibited the bacterium's growth at a concentration of 16 µg/mL, leading to the formulation of a potential therapeutic ointment. nih.gov Further research has shown that 2,4-DTBP can inhibit quorum sensing in Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. frontiersin.org By disrupting this cell-to-cell communication system, the compound reduces the secretion of virulence factors and biofilm formation, suggesting its potential as an anti-virulence agent in hygiene and medical products. frontiersin.org

Table 2: Antimicrobial Activity of a Related Phenolic Compound: 2,4-di-tert-butylphenol (2,4-DTBP)

| Microorganism | Activity/Finding | Application Area |

|---|---|---|

| Cutibacterium acnes | Inhibited growth at 16 µg/mL nih.gov | Hygiene, Acne Treatment |

| Pseudomonas aeruginosa | Inhibition of quorum sensing, virulence factors, and biofilm formation frontiersin.org | Hygiene, Anti-virulence Therapy |

| Various Bacteria & Fungi | Potent antibacterial and antifungal properties reported researchgate.netresearchgate.net | General Antimicrobial Use |

Research in Food Preservation and Packaging Materials

Phenolic antioxidants are widely employed as stabilizers in food packaging to prevent oxidation and extend the shelf life of products. nih.gov Compounds such as 4-tert-butylphenol are authorized for use in certain plastic food contact materials. foodpackagingforum.org Research has confirmed the presence of various synthetic antioxidants, including 2,4-di-tert-butylphenol, in both the inner plastic packaging and the food itself, indicating migration from the packaging material. foodpackagingforum.org

The use of related compounds like 2-phenylphenol (B1666276) for the post-harvest treatment of fruits to guard against microbial damage further underscores the utility of this chemical class in the food industry. fao.org However, the potential for these substances to migrate into food has led to regulatory scrutiny. For example, 4-tert-butylphenol has been identified as a substance of very high concern (SVHC) by European authorities due to its potential for endocrine disruption in the environment, highlighting the need for continued research into the safety and application of these compounds in food-related materials. foodpackagingforum.org

Structural Modification for Enhanced Biological Activity

The inherent biological activities of phenolic compounds, including antioxidant and antimicrobial effects, can be significantly enhanced through structural modification. For this compound, derivatization strategies focus on introducing specific functional groups to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Research into the structural modification of similar phenolic compounds has demonstrated the potential for creating derivatives with significantly amplified biological efficacy. For instance, the introduction of sulfur- and nitrogen-containing moieties can lead to compounds with novel bioactivities. A study on the synthesis of derivatives of 4-tert-butylphenol involved the introduction of a thiomorpholin-4-ylmethyl group at the ortho position to the hydroxyl group. mdpi.com This modification resulted in the formation of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com Further reaction can lead to the disubstituted product, 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com These modifications highlight a strategy for creating phenolic derivatives with potentially enhanced or novel biological activities.

Another avenue for enhancing biological activity is through the strategic alkylation of the phenolic ring. The introduction of bulky alkyl groups, such as cyclohexyl or α,α-dimethylbenzyl groups, at the ortho position to the hydroxyl group in 2-tert-butylphenol (B146161) has been shown to yield compounds like 2-tert-butyl-6-cyclohexylphenol and 2-tert-butyl-6-(α,α-dimethylbenzyl)phenol. kyoto-u.ac.jp While not directly involving this compound, this principle of ortho-alkylation to create sterically hindered phenols is a key strategy in designing potent antioxidants. The steric hindrance provided by these bulky groups is crucial for the stability of the resulting phenoxy radical, which in turn enhances the compound's ability to scavenge free radicals.

Furthermore, the antioxidant and antimicrobial activities of compounds like 2,4-di-tert-butylphenol (2,4-DTBP), which shares structural similarities with this compound, are well-documented. nih.govthaiscience.inforesearchgate.net 2,4-DTBP has been shown to exhibit potent toxicity against a wide range of organisms and possesses antioxidant, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The combination of a phenolic hydroxyl group with bulky tert-butyl substituents is a key feature contributing to these activities. This suggests that modifications to the this compound structure that maintain or enhance this sterically hindered phenolic motif could lead to derivatives with improved biological performance.

Functionalization for Light Stabilization and UV Protection

The functionalization of this compound is a key area of research for developing advanced light stabilizers and UV protective agents. The inherent phenolic structure provides a foundation for creating molecules that can effectively neutralize the harmful effects of UV radiation on polymeric materials.

Synthesis of Hindered Phenolic Light Stabilizers

Hindered phenolic light stabilizers are crucial additives for preventing the degradation of polymers. The synthesis of these stabilizers often involves the derivatization of phenolic compounds to enhance their efficacy and compatibility with the polymer matrix. A common strategy involves linking the phenolic antioxidant moiety to other stabilizing groups, such as benzophenones, to create multifunctional additives. nih.gov

For instance, a novel hybrid compound has been synthesized by reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 3-bromo-1-propanol (B121458) and 2,4-dihydroxybenzophenone. nih.gov This process results in a molecule, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester, that incorporates both a hindered phenol (B47542) and a benzophenone (B1666685) structure. nih.gov This hybrid approach aims to provide comprehensive protection against both thermal-oxidative and UV-induced degradation.

Another approach to synthesizing hindered phenolic stabilizers involves the reaction of hindered phenols with other molecules to increase their molecular weight and reduce volatility. This can be achieved through reactions with formaldehyde (B43269) and secondary amines to form Mannich bases, such as 2,6-di-tert-butyl-dimethylaminomethylphenol. google.com These intermediates can then be further reacted to produce high molecular weight hindered phenols. google.com Additionally, hindered amine light stabilizers (HALS) can be synthesized to contain a hindered phenol component, further enhancing their stabilizing properties. google.com

The synthesis of oligomeric and polymeric light stabilizers from compounds like p-cresol (B1678582) demonstrates another strategy to create non-volatile and effective stabilizers. kyoto-u.ac.jp These processes often involve condensation reactions to build larger molecular structures that are less prone to migration within the polymer matrix.

Mechanisms of UV Damage Neutralization

Hindered phenolic light stabilizers function primarily as radical scavengers. Upon exposure to UV radiation, polymers can generate free radicals that initiate a chain reaction of degradation, leading to loss of mechanical properties and discoloration. The phenolic hydroxyl group in compounds like this compound can donate a hydrogen atom to these reactive radicals, thereby neutralizing them and terminating the degradation chain. kyoto-u.ac.jp

The mechanism of UV damage neutralization by hybrid stabilizers containing both hindered phenol and benzophenone moieties is twofold. The benzophenone portion of the molecule absorbs harmful UV radiation and dissipates it as heat, a process known as UV absorption. nih.gov Simultaneously, the hindered phenol component acts as an antioxidant, scavenging any free radicals that may have formed. nih.gov This synergistic effect provides enhanced protection for the polymer.

The interaction between hindered amine light stabilizers (HALS) and phenolic antioxidants can sometimes lead to antagonistic effects. researchgate.net However, when designed correctly, their combined action can be highly effective. HALS compounds work by a regenerative cycle involving the formation of nitroxyl (B88944) radicals, which can trap alkyl radicals. The presence of a phenolic antioxidant can complement this mechanism by scavenging peroxy radicals. researchgate.net

The degradation of phenolic compounds under UV irradiation in the presence of oxidizing agents has also been studied. For example, the degradation of 2,4-Di-tert-butylphenol in a UV/persulfate system involves the generation of highly reactive sulfate (B86663) and hydroxyl radicals, which effectively break down the phenolic structure. researchgate.net While this is a degradation process, it provides insight into the reactivity of such compounds under UV exposure and the potential pathways for their transformation.

Exploration as Precursors in Organic Synthesis

The chemical structure of this compound, featuring a reactive hydroxyl group and multiple sites for electrophilic substitution on the aromatic rings, makes it a valuable precursor in various organic syntheses. Its utility extends to the creation of more complex molecules and as a fundamental building block in polymer chemistry.

Synthesis of Complex Phenolic Derivatives

The reactivity of the phenolic ring in this compound allows for the introduction of various functional groups, leading to the synthesis of a wide array of complex derivatives. One common synthetic route is the Friedel-Crafts reaction. For instance, 4-tert-butylphenol can be reacted with styrene (B11656) in the presence of a mixed acid catalyst, prepared from phosphoric acid and an acid anhydride, to produce 4-tert-butyl-2-(α-methylbenzyl)phenol. google.com This alkylation occurs at the position ortho to the hydroxyl group, demonstrating the directing effect of the hydroxyl group in electrophilic aromatic substitution.

Another important reaction for modifying phenolic compounds is the Mannich reaction. This reaction can be used to introduce aminomethyl groups onto the aromatic ring. For example, 4-tert-butylphenol can be reacted with formaldehyde and thiomorpholine (B91149) to yield 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com Further reaction can lead to disubstitution, affording 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com These types of derivatives are of interest for their potential biological activities.

Furthermore, the hydroxyl group itself can be a site for derivatization. For instance, 4-tert-butylphenol can be reacted with epichlorohydrin (B41342) and sodium hydroxide (B78521) to form its glycidyl (B131873) ether. wikipedia.org This reaction is a key step in incorporating the phenolic structure into epoxy resins.

The synthesis of even more complex structures, such as tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite, utilizes a derivative of phenol, 2,4-di-tert-butylphenol, as a key raw material. researchgate.net This highlights the role of substituted phenols as building blocks for high-performance chemicals like antioxidants.

Precursors for Polymer and Resin Manufacturing

In the realm of polymer and resin manufacturing, this compound and its parent compound, 4-tert-butylphenol, are significant monomers and modifying agents. A primary application is in the production of phenolic resins. wikipedia.orgvinatiorganics.com These resins are synthesized through the condensation reaction of phenols with formaldehyde. The resulting polymers find use in adhesives, coatings, and printing inks. vinatiorganics.com

4-tert-butylphenol also plays a crucial role in the manufacturing of polycarbonates and epoxy resins. wikipedia.orgpenpet.com In polycarbonate synthesis, it acts as a chain stopper or end-capper. wikipedia.orgpenpet.com Because it is monofunctional (containing only one hydroxyl group), it can terminate the growing polymer chain, which allows for the control of the polymer's molecular weight. wikipedia.orgpenpet.com

In the production of epoxy resins, the glycidyl ether of 4-tert-butylphenol serves as a reactive component. wikipedia.orgvinatiorganics.com This derivative can be incorporated into the epoxy network, modifying the properties of the final cured resin.

The versatility of this compound and related phenolic compounds as precursors is further demonstrated by their use in creating a variety of other polymers and additives. For example, they can be used to synthesize industrial varnishes and as intermediates for UV stabilizers and oil additives. vinatiorganics.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-tert-Butyl-2-phenylphenol in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-5MS) are standard approaches. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Cross-referencing with certified reference standards (e.g., from biomarker catalogues) ensures accuracy . Calibration curves should be validated using spiked matrices to account for interference.

Q. How can researchers design a toxicity screening protocol for this compound in bacterial systems?

Follow OECD Test Guideline 471 for bacterial reverse mutation assays (Ames test). Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation (S9 mix). Test concentrations should span 0.1–5000 µg/plate, with triplicate plating and solvent controls. Purity of the compound (≥99%) must be verified via chromatographic methods to avoid confounding results .

Q. What are the key considerations for synthesizing this compound in the laboratory?

Optimize Friedel-Crafts alkylation using tert-butyl chloride and 2-phenylphenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Confirm regioselectivity using NOESY NMR to distinguish ortho/para substitution patterns .

Advanced Research Questions

Q. How can contradictory data on the mutagenicity of this compound be resolved?

Discrepancies may arise from differences in metabolic activation systems or impurity profiles. Re-evaluate studies under GLP conditions with standardized S9 fractions (e.g., Aroclor 1254-induced rat liver). Perform dose-response analyses using Hill slope models to identify threshold effects. Cross-validate with mammalian cell assays (e.g., micronucleus tests in CHO cells) to assess clastogenicity .

Q. What mechanistic studies are needed to elucidate the environmental degradation pathways of this compound?

Conduct photolysis experiments under simulated sunlight (λ > 290 nm) with TiO₂ photocatalysts to identify hydroxyl radical-mediated degradation products. Use high-resolution mass spectrometry (HRMS) to detect intermediates like quinones or ring-opening products. Compare degradation rates in aqueous vs. soil matrices to model environmental persistence .

Q. How does the steric hindrance of the tert-butyl group influence the antioxidant activity of this compound?

Perform radical scavenging assays (DPPH or ABTS) and compare kinetics with less-hindered analogs (e.g., 4-methyl-2-phenylphenol). Computational modeling (DFT) can map H-bonding and electron-donating capacities. Correlate results with electrochemical data (cyclic voltammetry) to quantify redox potentials .

Methodological Notes

- Data Validation : Always include positive/negative controls in toxicity assays (e.g., sodium azide for TA100) and validate analytical methods via inter-laboratory comparisons .

- Synthesis Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) and minimize byproducts .

- Environmental Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation or toxicity endpoints when experimental data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.